2-((2-chloro-6-fluorobenzyl)thio)-N-isobutyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative featuring a 3,4-dihydroquinazoline core substituted with a tetrahydrofuran-methyl group at position 3, a 2-chloro-6-fluorobenzylthio moiety at position 2, and an N-isobutyl carboxamide at position 5. The structural complexity of this molecule arises from its heterocyclic framework and halogenated substituents, which are common in pharmacologically active compounds targeting enzymes or receptors .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClFN3O3S/c1-15(2)12-28-23(31)16-8-9-18-22(11-16)29-25(30(24(18)32)13-17-5-4-10-33-17)34-14-19-20(26)6-3-7-21(19)27/h3,6-9,11,15,17H,4-5,10,12-14H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNJWQVDGQZWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-chloro-6-fluorobenzyl)thio)-N-isobutyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide , also known by its chemical formula and CAS number 1111418-35-9, belongs to a class of quinazoline derivatives that have shown promising biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
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Inhibition of Soluble Epoxide Hydrolase (sEH) :
- Recent studies indicate that quinazoline derivatives can act as selective inhibitors of sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory effects. The compound exhibited IC50 values ranging from 0.30 to 0.66 μM for sEH inhibition, suggesting significant potency in modulating inflammatory pathways .
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Inhibition of Leukotriene Biosynthesis :
- The compound has also been investigated for its ability to inhibit FLAP (5-lipoxygenase activating protein), an important mediator in leukotriene biosynthesis. Compounds derived from this class demonstrated IC50 values around 0.87 μM for inhibiting leukotriene production, indicating potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms on the benzyl ring enhances lipophilicity and may improve binding affinity to target enzymes.
- Thioether Linkage : The thioether moiety plays a crucial role in stabilizing the compound's interaction with biological targets.
- Amide Functional Group : The amide group is essential for establishing hydrogen bonding with active site residues in target proteins, contributing to the overall inhibitory activity .
Case Studies
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Anti-inflammatory Activity :
- A study evaluated various quinazoline derivatives for their anti-inflammatory properties through in vitro assays measuring cytokine release from activated macrophages. The tested compound demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis .
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Anticancer Properties :
- In another investigation, the compound was screened against several cancer cell lines (e.g., HT-29 and COLO-205). Results indicated that it induced apoptosis and cell cycle arrest in these cancer cells, highlighting its potential as an anticancer agent. The mechanism was linked to the modulation of VEGFR2 signaling pathways, which are critical for tumor angiogenesis .
Table 1: Biological Activity Summary
Scientific Research Applications
The compound 2-((2-chloro-6-fluorobenzyl)thio)-N-isobutyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of 504.0 g/mol. Its structure features a quinazoline core, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Quinazoline derivatives are recognized for their anticancer properties. Research has shown that compounds similar to this one exhibit significant inhibitory effects on various cancer cell lines. The presence of the chloro and fluorine substituents may enhance the compound's potency by improving its interaction with biological targets.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted on quinazoline derivatives, it was observed that modifications at the 2-position significantly affected their cytotoxicity against human cancer cell lines. The compound under discussion displayed promising results in inhibiting cell proliferation in vitro, suggesting potential as a lead compound for further development in cancer therapy.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of quinazoline derivatives. The thioether functionality can contribute to enhanced antimicrobial effects.
Case Study: Antimicrobial Testing
A series of related compounds were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features to This compound exhibited significant antibacterial effects, particularly against resistant strains.
Structure-Activity Relationship (SAR) Studies
The unique structural components of this compound make it an excellent candidate for SAR studies. By systematically modifying different parts of the molecule, researchers can identify which features contribute most significantly to its biological activity.
Insights from SAR Studies
- Chloro and Fluoro Substituents : Enhance lipophilicity and possibly increase membrane permeability.
- Tetrahydrofuran Ring : May play a role in stabilizing interactions with target proteins.
- Amide Group : Important for hydrogen bonding with biological targets.
Computational Modeling
Recent advancements in computational chemistry allow for the modeling of interactions between this compound and potential biological targets. Molecular docking studies can predict binding affinities and orientations, guiding further experimental validation.
Chemical Reactions Analysis
Thioether Formation
The presence of a thioether group (S-linked substituent) in the target compound suggests reactions such as:
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Substitution of halides : Replacement of a halogen (e.g., bromine or iodine) on a benzyl group with a thiolate nucleophile.
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Cross-coupling reactions : Use of palladium-catalyzed coupling to link thiol-containing fragments.
Functional Group Modification
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Carboxamide formation : Amide bond formation via coupling of carboxylic acids with amines (e.g., N-isobutyl groups).
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Oxidation/reduction : Introduction of oxo groups (e.g., 4-oxo in the quinazoline core) through selective oxidation or reduction steps.
Comparative Analysis of Similar Compounds
The following table highlights synthesis and structural features of analogous quinazoline derivatives:
Reaction Conditions and Reagents
For quinazoline derivatives, common conditions include:
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Inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
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Controlled temperatures (e.g., reflux in solvents like DMF or DCM).
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Catalysts : Palladium catalysts for coupling reactions, acid/base catalysts for condensations.
Challenges and Considerations
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Regioselectivity : Positioning of substituents (e.g., chloro vs. fluoro groups) requires precise control during synthesis.
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Stability : Thioether groups may undergo oxidation or degradation under harsh conditions.
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Scalability : Multi-step syntheses often demand optimized yields and purification protocols.
Comparison with Similar Compounds
Table 1: Substituent Comparison in Benzothiazole/Quinazoline Derivatives
Core Heterocycle Influence
The 3,4-dihydroquinazoline core in the target compound differs from the thiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine scaffold in compound 6 . Quinazolines are known for kinase inhibition (e.g., EGFR inhibitors), whereas pyrido-pyrimidines often exhibit broader antimicrobial activity. The tetrahydrofuran-methyl group in the target compound may improve solubility compared to purely aromatic systems .
Sulfur-Containing Functional Groups
The thioether group in the target compound contrasts with the thione tautomers in triazole derivatives (e.g., compounds 7–9 ). IR spectra of thiones show ν(C=S) at 1247–1255 cm⁻¹, while thioethers lack this band, consistent with the target compound’s stability .
Q & A
Q. What in vitro assays are appropriate for evaluating the kinase inhibitory potential of this compound?
- Methodological Answer :
- Kinase Profiling : Use a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify targets.
- IC₅₀ Determination : Perform ADP-Glo™ assays for dose-dependent inhibition.
- Cellular Validation : Test in kinase-dependent cell lines (e.g., Ba/F3 cells expressing BCR-ABL) with Western blotting for phospho-targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
